

# Technical Guide: Boc-(R)-3-Amino-3-phenylpropanal

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## Compound of Interest

Compound Name: *Boc-(R)-3-Amino-3-phenylpropanal*

CAS No.: *212560-65-1*

Cat. No.: *B1278878*

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## Chemical Profile & Identity

**Boc-(R)-3-Amino-3-phenylpropanal** is a chiral

-amino aldehyde intermediate used extensively in the synthesis of peptidomimetics and protease inhibitors.<sup>[1]</sup> Unlike

-amino aldehydes, which are prone to rapid racemization, this

-analog presents unique stability challenges related to retro-Michael elimination.<sup>[1]</sup>

Property	Detail
Chemical Name	tert-Butyl (R)-(3-oxo-1-phenylpropyl)carbamate
Common Name	Boc-(R)- -phenylalaninal
CAS Number	212560-65-1 (R-isomer); 135865-78-0 (S-isomer)
Molecular Formula	
Molecular Weight	249.31 g/mol
Precursor CAS	158807-47-7 (Alcohol: (R)-N-Boc-3-amino-3-phenylpropan-1-ol)
Physical State	White to pale yellow solid (low melting point) or viscous oil
Solubility	Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water

## Critical Synthesis Pathways

The synthesis of **Boc-(R)-3-Amino-3-phenylpropanal** is most reliably achieved through the controlled oxidation of its alcohol precursor.<sup>[1]</sup> While reduction of Weinreb amides is a valid alternative, the oxidation route offers milder conditions that preserve the stereochemical integrity of the

-carbon.<sup>[1]</sup>

### Pathway A: Dess-Martin Periodinane (DMP) Oxidation (Recommended)

This method is preferred for its operational simplicity and neutral conditions, minimizing the risk of retro-Michael decomposition.<sup>[1]</sup>

- Mechanism: The alcohol undergoes ligand exchange with the hypervalent iodine species, followed by intramolecular proton abstraction to yield the aldehyde.<sup>[1]</sup>

- Advantages: Avoids the acidic conditions of Jones oxidation and the cryogenic requirements of Swern oxidation.
- Yield: Typically 85–95%.[\[1\]](#)

## Pathway B: Swern Oxidation

Effective for large-scale batches but requires strict temperature control (

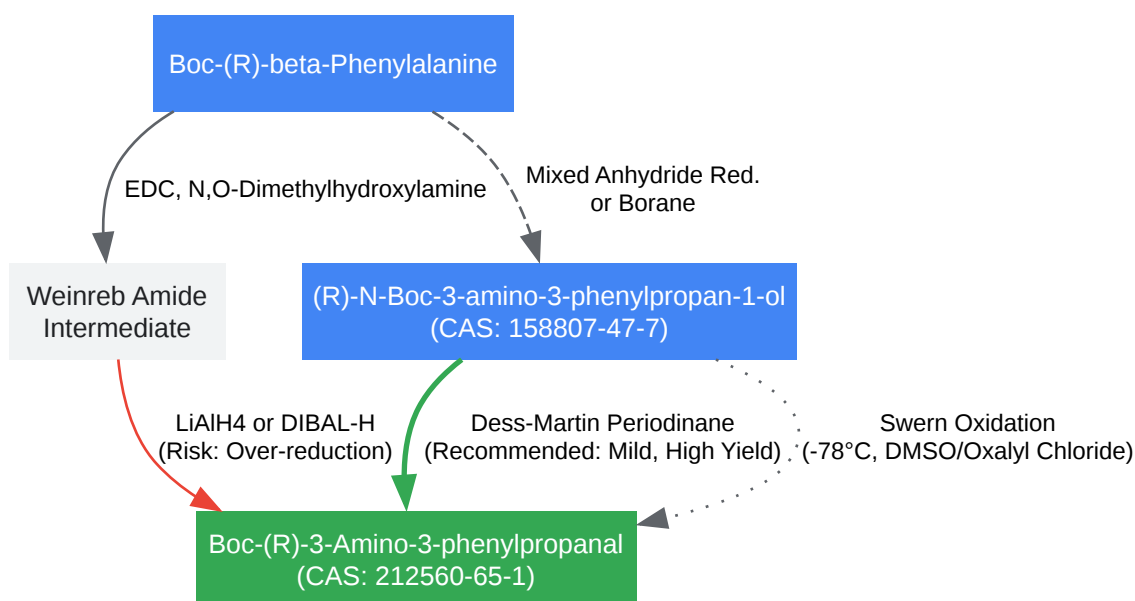
) to prevent side reactions.[\[1\]](#)

- Mechanism: Activation of DMSO with oxalyl chloride forms a chlorosulfonium salt, which reacts with the alcohol.[\[1\]](#) Treatment with base (TEA) promotes decomposition to the aldehyde.[\[1\]](#)
- Risk: If the temperature rises above  
  
before base addition, Pummerer rearrangement byproducts may form.[\[1\]](#)

## Pathway C: Weinreb Amide Reduction

- Precursor: Boc-(R)-  
  
-phenylalanine.[\[1\]](#)
- Reagent: Lithium Aluminum Hydride ( ) or DIBAL-H.[\[1\]](#)
- Challenge: Over-reduction to the alcohol is a common risk if stoichiometry is not strictly managed.[\[1\]](#)

## Synthesis Logic Diagram



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Figure 1: Comparative synthetic routes.[1] The oxidation of the amino alcohol via Dess-Martin Periodinane is highlighted as the optimal pathway for laboratory scale.

## Handling, Stability & Storage

The stability of

-amino aldehydes is governed by the potential for Retro-Michael Addition.[1] Unlike

-amino aldehydes where racemization is the primary concern,

-analogs risk eliminating the carbamate group to form cinnamaldehyde derivatives.[1]

### Stability Risks[1]

- Retro-Michael Elimination: Under basic conditions or elevated temperatures, the acidic  $\alpha$ -protons (adjacent to the aldehyde) can facilitate the elimination of the Boc-amino group.[1]
- Oxidation: The aldehyde is sensitive to air oxidation, converting to the corresponding carboxylic acid ( $\alpha$ -COOH).[1]

- Hydration: In the presence of water/moisture, the aldehyde can form hydrates or hemiacetals, complicating NMR analysis and stoichiometry.[1]

## Storage Protocol

- Temperature: Store at  
  
or lower.
- Atmosphere: Store under Argon or Nitrogen.[1][2]
- Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[1]
- Shelf-life: Approximately 3–6 months if strictly handled.[1] Purify immediately before use in critical steps.

## Applications in Drug Discovery[1][10]

**Boc-(R)-3-Amino-3-phenylpropanal** serves as a "warhead" precursor and a chiral scaffold.[1]

## Protease Inhibitors

The aldehyde moiety can react with the active site nucleophiles (e.g., Serine-OH or Cysteine-SH) of proteases to form reversible hemiacetal/thiohemiacetal adducts.[1] This mechanism is central to the design of inhibitors for:

- Calpain & Cathepsin: Cysteine proteases involved in neurodegeneration.[1]
- Viral Proteases: HIV and HCV protease inhibitors often utilize modified amino aldehyde cores.[1]

## Reductive Amination (Peptidomimetics)

Reacting the aldehyde with amines followed by reduction (e.g.,

) yields reduced amide isosteres (

), which mimic the peptide bond but are resistant to enzymatic hydrolysis.[1]

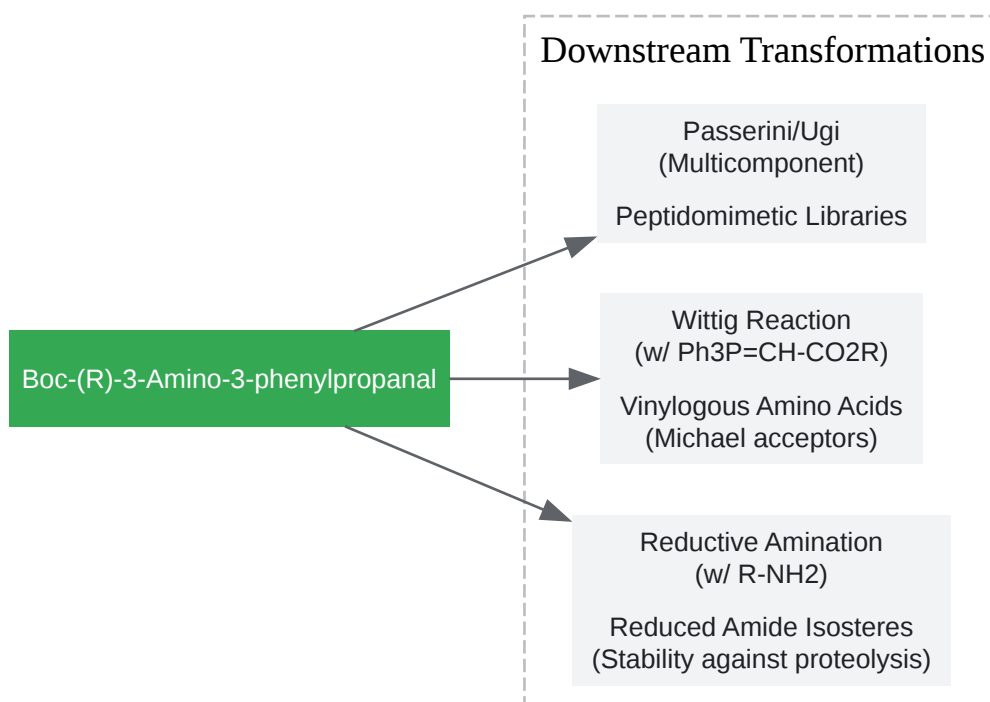
## Wittig/Horner-Wadsworth-Emmons Reactions

Extension of the carbon chain to form

-unsaturated esters, precursors to

-amino acids and complex macrocycles.[1]

## Application Workflow



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Figure 2: Key downstream transformations utilized in medicinal chemistry campaigns.[1]

## Detailed Experimental Protocol

Objective: Synthesis of **Boc-(R)-3-Amino-3-phenylpropanal** via Dess-Martin Oxidation.

### Materials

- (R)-N-Boc-3-amino-3-phenylpropan-1-ol (1.0 eq)[1]
- Dess-Martin Periodinane (DMP) (1.2 eq)[1]

- Dichloromethane (DCM) (Anhydrous)[1]

- Sodium Thiosulfate (

)[1]

- Sodium Bicarbonate (

)[1]

## Step-by-Step Procedure

- Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve (R)-N-Boc-3-amino-3-phenylpropan-1-ol (e.g., 1.0 g, 3.98 mmol) in anhydrous DCM (20 mL).

- Oxidation: Cool the solution to

.[1][3] Add Dess-Martin Periodinane (2.02 g, 4.77 mmol) in one portion.

- Reaction: Allow the mixture to warm to room temperature naturally. Stir for 1–2 hours. Monitor via TLC (30% EtOAc/Hexanes).[1] The aldehyde spot will appear less polar than the alcohol.[1]

- Quenching (Critical): Dilute with diethyl ether (50 mL). Pour the mixture into a saturated aqueous solution containing a 1:1 mixture of

and

. Stir vigorously for 15 minutes until the organic layer is clear (DMP byproducts precipitate or dissolve into aqueous phase).

- Extraction: Separate phases. Extract the aqueous layer with diethyl ether (

mL).[1]

- Drying: Combine organic layers, dry over anhydrous

, and filter.

- Concentration: Concentrate under reduced pressure at low temperature (

) to avoid thermal decomposition.

- Purification: If necessary, purify immediately via flash chromatography on silica gel (deactivated with 1% TEA) using a gradient of Hexanes/EtOAc. Note: Crude purity is often sufficient for immediate use.

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